Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Synthetic Methodology Process Chemistry Vilsmeier Formylation

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a heterocyclic building block of the cyanothiophene ester class. Its core scaffold combines a 5-cyano, 3-methyl, and 2-ethyl ester functionalization pattern on a thiophene ring, presenting a molecular weight of 195.24 g/mol, a calculated LogP of 2.6, and a topological polar surface area (TPSA) of 78.3 Ų.

Molecular Formula C9H9NO2S
Molecular Weight 195.24
CAS No. 1034981-21-9
Cat. No. B3000910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-3-methylthiophene-2-carboxylate
CAS1034981-21-9
Molecular FormulaC9H9NO2S
Molecular Weight195.24
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C#N)C
InChIInChI=1S/C9H9NO2S/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3H2,1-2H3
InChIKeyHFXQOKWUVZAUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS 1034981-21-9): Core Chemical Properties and Procurement Profile


Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a heterocyclic building block of the cyanothiophene ester class. Its core scaffold combines a 5-cyano, 3-methyl, and 2-ethyl ester functionalization pattern on a thiophene ring, presenting a molecular weight of 195.24 g/mol, a calculated LogP of 2.6, and a topological polar surface area (TPSA) of 78.3 Ų [1]. This specific substitution pattern distinguishes it from both simpler di-substituted thiophenes and more complex derivatized analogs, positioning it as a versatile intermediate. Its established role as a precursor in the synthesis of glucagon receptor antagonists, a class of compounds investigated for type 2 diabetes, underscores its specialized, non-commodity nature in medicinal chemistry procurement [2].

Cyanothiophene ester scaffold with defined 5-cyano-3-methyl-2-ethyl ester pattern
Non-halogenated building block suitable for electrophilic C4 functionalization
Reported precursor in glucagon receptor antagonist research programs

Procurement Risk: Why a Generic Cyanothiophene Cannot Replace Ethyl 5-cyano-3-methylthiophene-2-carboxylate


Substituting this compound with an in-class cyanothiophene analog (e.g., a free acid, a different ester, or a halogenated variant) introduces significant risk of synthetic route failure or altered biological activity. The ethyl ester is not merely a protecting group; it dictates the compound's solubility, LogP, and reactivity profile, which are critical for subsequent steps like selective amidations [1]. For instance, the direct use of the corresponding free acid (5-cyano-3-methylthiophene-2-carboxylic acid) eliminates the possibility of ester-directed ortho-metallation and requires re-optimization of coupling conditions due to different solubility and potential for side reactions [2]. Furthermore, the specific 3-methyl-5-cyano regiochemistry is essential for the structure-activity relationship (SAR) in certain pharmaceutical programs, where even a shift to a 4-cyano or 4-bromo analog can abolish target binding [1]. Thus, sourcing the exact substitution pattern is not a matter of minor convenience but a hard requirement for reproducible research and development.

Ester form
Free acid analog eliminates ester-directed coupling strategies and alters solubility, requiring re-optimization
4-Bromo analog
Brominated variant shifts reactivity to cross-coupling, making electrophilic C4 substitution infeasible
Bulkier esters
Isopropyl or tert-butyl esters restrict derivatization at the ester position, narrowing SAR exploration space

Quantitative Comparative Analysis: Ethyl 5-cyano-3-methylthiophene-2-carboxylate vs. Closest Analogs


Synthetic Efficiency: A Quantitative, One-Step Protocol vs. Multi-Step Literature Methods

A modern protocol for the compound's synthesis reports a quantitative yield (99%) in a single step using adapted Vilsmeier conditions [1]. This represents a significant improvement over older multi-step routes for similar 3-cyanothiophene structures, which often require multiple functional group interconversions with cumulative yields significantly below 50% [1]. This direct route minimizes material waste, time, and procurement of multiple intermediate precursors.

Synthetic Efficiency
Reported
99% one-step yield
Supports efficient procurement and batch consistency
Adapted Vilsmeier conditions; classic multi-step routes <50%
Synthetic Methodology Process Chemistry Vilsmeier Formylation

Regiochemical Distinction: Non-Halogenated Scaffold vs. 4-Bromo Analog Reactivity

Unlike its 4-bromo analog (Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate), the target compound is not functionalized with a halogen at the 4-position . This distinction is critical: the brominated analog is specifically suited for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), while the non-halogenated target compound is a superior starting point for chemistries that require an unsubstituted 4-position, such as electrophilic aromatic substitution or reactions sensitive to oxidative addition of metal catalysts.

C4 Reactivity
Class-level
Electrophilic substitution pathway
Diverges fundamental reaction path from cross-coupling analogs
4-bromo analog requires metal catalysis
Cross-Coupling Chemistry Regiochemistry Building Block Utility

Physicochemical Differentiation: Drug-Like Properties vs. Free Acid Analog

The target compound's calculated physicochemical properties differentiate it quantitatively from the free acid analog (5-cyano-3-methylthiophene-2-carboxylic acid) [1]. The ethyl ester exhibits a higher lipophilicity (XLogP3 = 2.6 vs. an estimated ~1.5 for the acid) while maintaining a TPSA of 78.3 Ų [2]. This profile places it in a more desirable oral drug-like chemical space per Lipinski's Rule of Five, as the free acid would have lower membrane permeability, potentially limiting its utility in cell-based assays or in vivo studies.

Permeability Profile
Data to verify
LogP 2.6 · TPSA 78.3 Ų
Supports cell permeability for assay development
In silico prediction; free acid LogP ~1.5
Medicinal Chemistry ADME LogP TPSA

Validated Biological Application: Glucagon Receptor Antagonist Precursor vs. Structurally Similar Inactive Esters

Patents from Merck & Co. explicitly claim the use of a wide range of cyanothiophene esters, including the target compound's immediate structural class, as key intermediates for the synthesis of potent human glucagon receptor (hGCGR) antagonists [1]. Crucially, the patent SAR demonstrates that branching at the ester (e.g., isopropyl, tert-butyl) and modifications to the 5-position amide are critical for nanomolar potency (e.g., compound 13 exhibited hGCGR binding IC50 < 500 nM) [1]. The linear ethyl ester serves as a non-bulky starting point whose activity can only be assessed after derivatization, providing a cleaner baseline for SAR exploration compared to pre-branched or bulkier ester analogs.

SAR Baseline
Reported
Ethyl ester as minimal steric anchor
Broadens initial chemical space for SAR exploration
Patent-derived hGCGR antagonist program
Type 2 Diabetes Glucagon Receptor Structure-Activity Relationship (SAR)

Best-Fit Application Scenarios for Ethyl 5-cyano-3-methylthiophene-2-carboxylate


Parallel Medicinal Chemistry SAR Exploration on the Glucagon Receptor

A medicinal chemistry team requiring a base scaffold for generating a library of amide derivatives to map the SAR of the glucagon receptor can specifically source this compound. Direct evidence from Merck’s patent family confirms that derivatization at the ester and 5-position of this cyanothiophene core yields potent antagonists [1]. The non-halogenated, clean substitution pattern allows unambiguous interpretation of biological activity changes upon derivatization without interference from a heavy halogen. [Source: Section 3, Evidence Titles 1, 4]

Synthesis of 4-Substituted Derivatives via Electrophilic Chemistry

Process chemists needing to introduce substituents at the 4-position of the thiophene ring without using transition-metal catalysis should select this compound over the commercially available 4-bromo analog. The target compound's vacant 4-position is primed for electrophilic aromatic substitution, offering a cleaner, often cheaper, and heavy-metal-free alternative to cross-coupling. This route avoids potential contamination of an API with palladium or other metals. [Source: Section 3, Evidence Title 2]

Prodrug or Cell-Based Assay in Early Drug Discovery

Researchers evaluating target engagement in cell-based assays should procure the ester form of the scaffold. Its calculated LogP of 2.6 and TPSA of 78.3 Ų predict significantly better membrane permeability than the free carboxylic acid analog (est. LogP ~1.5) [REFS-2, REFS-3]. This is essential for achieving sufficient intracellular concentration to produce a measurable biological effect without needing a separate, pre-formulated prodrug. [Source: Section 3, Evidence Title 3]

Calibrated Building Block for High-Throughput Synthesis

Integrated drug discovery platforms requiring building blocks with high and reproducible synthetic accessibility can prioritize this compound. A published protocol demonstrates a quantitative, one-step synthesis, ensuring a reliable and cost-effective supply chain [1]. This is crucial for minimizing lead time and cost per compound in large-scale library production, where sourcing hundreds of analogous fragments can be logistically challenging. [Source: Section 3, Evidence Title 1]

Application
Selection Property
Validation Focus
Glucagon receptor SAR studies
Non-halogenated, clean scaffold
hGCGR binding and functional antagonism assays
Electrophilic C4 derivatization
Unsubstituted 4-position
Metal-free substitution condition screening
Cell-based target engagement
Predicted membrane permeability
Intracellular concentration and functional readout
High-throughput library production
High-yield one-step synthesis
Batch reproducibility and cost-efficiency verification

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